1-[2-(4-Fluorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea
Description
1-[2-(4-Fluorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative characterized by a central thiourea (NH-CS-NH) backbone substituted with two distinct aromatic groups. The molecule features:
- A 4-(phenylamino)phenyl group: This substituent contains a secondary aromatic ring with an aniline (phenylamino) group, enabling hydrogen-bonding interactions and π-π stacking.
Thiourea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, owing to their ability to act as hydrogen-bond donors/acceptors. The fluorine atom in the 4-fluorophenyl group may enhance bioavailability by reducing oxidative metabolism, while the phenylamino group could influence binding affinity to biological targets .
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3S/c22-17-8-6-16(7-9-17)14-15-23-21(26)25-20-12-10-19(11-13-20)24-18-4-2-1-3-5-18/h1-13,24H,14-15H2,(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSZHHSEDNFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 4-fluorophenylethylamine with 4-aminophenylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
General Reactivity of Thiourea Derivatives
Thioureas participate in diverse reactions due to their nucleophilic sulfur and NH groups. Common pathways include:
-
Cyclization reactions (e.g., forming thiazoles or triazoles via Hügershoff or metal-catalyzed processes) .
-
Condensation with electrophiles (e.g., aldehydes, ketones, or isocyanates) .
-
Coordination with metals (e.g., CuI or Pd catalysts for cross-coupling reactions) .
Hypothetical Reaction Pathways
Based on structural analogs (e.g., substituted arylthioureas in ), the following reactions are plausible for this compound:
Cyclization to Heterocycles
Under bromine-mediated or metal-catalyzed conditions (CuI/Cs₂CO₃), the thiourea could form benzothiazoles or thiazoloquinazolines via intramolecular C–S bond formation (see for analogous mechanisms).
Example Reaction
textThiourea + CuI/Cs₂CO₃ → Thiazolo[5,4-f]quinazolin-9-one derivative
Nucleophilic Substitution
The sulfur atom may react with alkyl halides or acyl chlorides:
textR-X + Thiourea → R-S-C(NHAr)₂ + HX
This is observed in the synthesis of sulfonamide-thiourea hybrids .
Condensation with Carbonyl Compounds
The NH groups can engage in Biginelli or Knoevenagel reactions. For instance, coupling with β-keto esters under solvent-free conditions might yield dihydropyrimidinones (analogous to ):
Table 1: Hypothetical Biginelli Reaction Conditions
| Component | Role | Conditions | Expected Product |
|---|---|---|---|
| Aldehyde | Electrophile | Solvent-free, 80–100°C | 3,4-Dihydropyrimidin-2-(1H)-one |
| Ethyl acetoacetate | β-Keto ester | Phthalic acid catalyst | |
| Thiourea derivative | Nucleophile | 15 mol% catalyst |
Biological Activity Considerations
While not directly related to reactions, structural analogs (e.g., 4-fluorophenyl thioureas in ) exhibit:
-
Anticancer activity via kinase inhibition (IC₅₀ values: 3–20 μM) .
-
Antioxidant properties (DPPH radical scavenging IC₅₀: ~45–52 µg/mL) .
Recommendations for Further Study
Given the lack of direct data, targeted experiments are critical:
-
Suzuki–Miyaura Coupling : Leverage the aryl amino group for Pd-catalyzed cross-coupling.
-
Thiazolidinone Formation : React with chloroacetic acid to explore antimicrobial potential .
-
Coordination Chemistry : Screen for metal complexes (e.g., with Cu²⁺ or Fe³⁺) to assess catalytic activity.
Key Limitations
-
No peer-reviewed studies explicitly detail this compound’s synthesis or reactions.
-
Predictions are extrapolated from structurally similar thioureas in .
For authoritative validation, experimental work using NMR/X-ray crystallography and reactivity screening under varied conditions (acidic, basic, catalytic) is essential.
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives are known for their antimicrobial properties. Studies have shown that compounds with fluorinated phenyl groups exhibit enhanced antimicrobial activity due to increased lipophilicity and improved cell penetration. For instance, a study indicated that fluorinated thioureas demonstrated better antifungal activity compared to their non-fluorinated counterparts, suggesting that the presence of fluorine can significantly enhance the efficacy of these compounds against pathogens .
Antitumor Agents
Research has identified thiourea derivatives as potential antitumor agents. The incorporation of phenylamino groups in thiourea structures has been linked to increased cytotoxicity against various cancer cell lines. A notable case study involved the synthesis of novel thioureas that exhibited significant inhibitory effects on tumor growth in vitro, indicating their potential as anticancer drugs .
Insecticidal and Herbicidal Properties
Thioureas have also been explored for their applications in agriculture as insecticides and herbicides. The structural modifications, including the introduction of fluorine atoms, have been reported to enhance the biological activity of these compounds against pests and weeds. For example, certain thiourea derivatives demonstrated effective insecticidal properties against common agricultural pests, making them candidates for development into new agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorophenyl and phenylamino groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a comparative analysis of structurally related compounds:
Structural Analogues
Key Research Findings
- Synthetic Accessibility: The target compound can be synthesized via a one-pot reaction between 2-(4-fluorophenyl)ethylamine and 4-(phenylamino)phenyl isothiocyanate, a method analogous to other thioureas .
- Crystallographic Data : Thioureas with aromatic substituents (e.g., ) often form intramolecular hydrogen bonds, stabilizing planar conformations critical for crystallinity.
- Thermodynamic Stability: Fluorinated thioureas generally exhibit higher melting points and thermal stability compared to non-fluorinated analogues .
Data Table: Comparative Physicochemical Properties
Biological Activity
1-[2-(4-Fluorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H20F N3S
- Molecular Weight : 329.44 g/mol
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia cells.
- Case Study : In vitro testing revealed IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating potent anticancer activity. Additionally, the compound was effective in reversing treatment resistance in certain cancer types .
Antimicrobial Activity
Thiourea derivatives are known for their antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of both gram-positive and gram-negative bacteria.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|------------------------|---------------------------------------|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of thiourea derivatives has also been explored. Research shows that these compounds can reduce inflammation markers in various models.
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is often linked to their structural components. The presence of the fluorophenyl group and the phenylamino moiety in this compound enhances its interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-[2-(4-Fluorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like 4-(phenylamino)aniline and 2-(4-fluorophenyl)ethyl isothiocyanate. Key steps include nucleophilic substitution and thiourea formation under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or DCM/hexane mixtures) is critical. Process optimization can employ factorial design to test variables like reaction temperature, catalyst loading (e.g., triethylamine), and solvent polarity. Yield and purity (>95%) should be verified via HPLC and elemental analysis .
Q. How can researchers confirm the structural integrity of this thiourea derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as R factor (<0.05) and mean bond lengths (e.g., C–C = 0.005 Å) validate accuracy. Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and thiourea NH signals (δ 9–11 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 393.1).
- FT-IR : Peaks at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H stretching) .
Q. What analytical techniques are suitable for assessing solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Use shake-flask method with UV-Vis quantification in solvents (DMSO, ethanol, PBS). Hansen solubility parameters can predict compatibility.
- Stability : Accelerated stability studies via HPLC under varying pH (2–12), temperature (4–40°C), and light exposure. Degradation products are identified using LC-MS/MS.
- Thermal Analysis : DSC/TGA to determine melting points (e.g., 180–200°C) and decomposition profiles .
Advanced Research Questions
Q. How should researchers design enzyme inhibition studies to evaluate this compound's biological activity?
- Methodological Answer :
- In Vitro Assays : Use fluorogenic substrates (e.g., Z-LLE-AMC for proteases) to measure IC₅₀ values. Include positive controls (e.g., E-64 for cysteine proteases).
- Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition type (competitive/uncompetitive).
- Docking Studies : Align with structural data (SC-XRD) to model binding interactions in enzymes like trypsin or kinases using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's pharmacological profile?
- Methodological Answer :
- Substituent Variation : Modify the fluorophenyl (e.g., replace F with Cl, CH₃) or phenylamino groups (e.g., nitro, methoxy substituents).
- Bioactivity Screening : Test analogs against target enzymes/cell lines (e.g., MTT assays for cytotoxicity).
- Computational Modeling : Use QSAR to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. tissue-extracted).
- Statistical Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers.
- Replication Studies : Independently validate results in orthogonal assays (e.g., SPR for binding affinity) .
Q. Which theoretical frameworks are appropriate for studying this compound's mechanism of action at the molecular level?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution in the thiourea moiety to predict nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) using Discovery Studio .
Q. How can factorial design optimize synthetic protocols to enhance scalability and reproducibility?
- Methodological Answer :
- Variable Screening : Test factors like reaction time (6–24 hrs), solvent (DMF vs. THF), and catalyst (DBU vs. K₂CO₃).
- Response Surface Methodology (RSM) : Use central composite design to model interactions between variables.
- Process Control : Implement PAT (Process Analytical Technology) tools like in-situ FT-IR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
